molecular formula C22H22N4 B14997250 2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997250
M. Wt: 342.4 g/mol
InChI Key: SXUOMENIHANYCJ-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps :

    Formation of Intermediate: The reaction begins with the condensation of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.

    Cyclization: The intermediate is then subjected to cyclization with 2-aminopyridines under appropriate conditions to yield the final imidazo[1,2-a]pyridine compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications :

    Medicinal Chemistry:

    Pharmaceutical Chemistry: The compound’s imidazo[1,2-a]pyridine scaffold is valuable for the development of new drugs and therapeutic agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with the COX-2 enzyme . The compound binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid to inflammatory mediators. This selective inhibition reduces inflammation and pain without affecting COX-1, which is responsible for maintaining gastrointestinal integrity.

Comparison with Similar Compounds

2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives :

The uniqueness of this compound lies in its specific substituents, which contribute to its selective inhibition of COX-2 and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H22N4/c1-16-8-4-5-9-19(16)23-22-21(24-20-10-6-7-15-26(20)22)17-11-13-18(14-12-17)25(2)3/h4-15,23H,1-3H3

InChI Key

SXUOMENIHANYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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